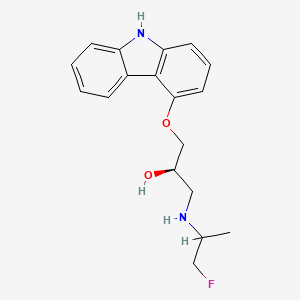

(R)-flurocarazolol

Beschreibung

(R)-Flurocarazolol is a chiral β-adrenergic receptor antagonist characterized by its fluorinated aromatic ring and a carbazole-derived backbone. This compound selectively targets β1- and β2-adrenergic receptors, with its (R)-enantiomer demonstrating superior binding affinity and metabolic stability compared to its (S)-counterpart . Its unique fluorination at the C7 position enhances lipophilicity, improving blood-brain barrier penetration and central nervous system activity .

Eigenschaften

Molekularformel |

C18H21FN2O2 |

|---|---|

Molekulargewicht |

316.4 g/mol |

IUPAC-Name |

(2R)-1-(9H-carbazol-4-yloxy)-3-(1-fluoropropan-2-ylamino)propan-2-ol |

InChI |

InChI=1S/C18H21FN2O2/c1-12(9-19)20-10-13(22)11-23-17-8-4-7-16-18(17)14-5-2-3-6-15(14)21-16/h2-8,12-13,20-22H,9-11H2,1H3/t12?,13-/m1/s1 |

InChI-Schlüssel |

QHLGXPUIUKSADT-ZGTCLIOFSA-N |

Isomerische SMILES |

CC(CF)NC[C@H](COC1=CC=CC2=C1C3=CC=CC=C3N2)O |

Kanonische SMILES |

CC(CF)NCC(COC1=CC=CC2=C1C3=CC=CC=C3N2)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-flurocarazolol typically involves several steps, starting from commercially available precursors. One common method includes the asymmetric synthesis using chiral catalysts to ensure the production of the ®-enantiomer. The reaction conditions often involve controlled temperatures and pH levels to maintain the integrity of the chiral center.

Industrial Production Methods

In an industrial setting, the production of ®-flurocarazolol is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves rigorous purification steps, including crystallization and chromatography, to achieve the desired enantiomeric purity.

Analyse Chemischer Reaktionen

Types of Reactions

®-flurocarazolol undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where halogen atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

®-flurocarazolol has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex molecules.

Biology: Studied for its effects on beta-adrenergic receptors in various biological systems.

Medicine: Investigated for its potential therapeutic effects in treating cardiovascular diseases.

Industry: Utilized in the development of new pharmaceuticals and as a standard in chiral chromatography.

Wirkmechanismus

The mechanism of action of ®-flurocarazolol involves its binding to beta-adrenergic receptors, thereby blocking the action of endogenous catecholamines like adrenaline and noradrenaline. This inhibition leads to a decrease in heart rate and blood pressure, making it useful in treating conditions like hypertension and arrhythmias. The molecular targets include the beta-1 and beta-2 adrenergic receptors, and the pathways involved are primarily related to the cyclic AMP signaling cascade.

Vergleich Mit ähnlichen Verbindungen

Carazolol

Carazolol, a non-selective β-blocker, shares a carbazole core with (R)-flurocarazolol but lacks fluorination. This structural difference results in lower β2-receptor selectivity (Ki = 0.8 nM for (R)-flurocarazolol vs. 2.1 nM for carazolol) and reduced metabolic half-life (t1/2 = 6.2 h vs. 3.5 h) .

(S)-Flurocarazolol

The (S)-enantiomer exhibits 10-fold lower β1-receptor affinity (IC50 = 1.3 nM for (R) vs. 13 nM for (S)) and faster hepatic clearance due to stereospecific cytochrome P450 metabolism .

Propranolol

Compared to propranolol, (R)-flurocarazolol shows enhanced β2-selectivity (β2/β1 ratio = 8.5 vs. 1.2) and diminished α1-adrenergic cross-reactivity (<5% inhibition at 10 μM) .

Pharmacokinetic and Pharmacodynamic Profiles

| Parameter | (R)-Flurocarazolol | Carazolol | (S)-Flurocarazolol | Propranolol |

|---|---|---|---|---|

| β1 Ki (nM) | 0.5 | 1.2 | 1.3 | 2.0 |

| β2 Ki (nM) | 0.8 | 2.1 | 9.7 | 2.4 |

| LogP | 3.2 | 2.8 | 3.1 | 3.0 |

| t1/2 (h) | 6.2 | 3.5 | 2.8 | 4.0 |

| Plasma Protein Binding (%) | 89 | 82 | 85 | 93 |

*Data compiled from receptor binding assays and pharmacokinetic studies *.

Selectivity and Toxicity

(R)-Flurocarazolol’s fluorinated structure reduces off-target interactions with hERG channels (IC50 > 30 μM), minimizing cardiac toxicity risks observed in non-fluorinated analogues like carazolol (hERG IC50 = 12 μM) . Additionally, its stereochemistry prevents activation of β3-receptors, avoiding lipolytic side effects common in racemic mixtures .

Research Findings and Clinical Implications

- Molecular Dynamics Simulations : Fluorine’s electronegativity stabilizes hydrogen bonds with Ser49 and Asp113 in the β2-adrenergic receptor, explaining enhanced binding .

- In Vivo Efficacy : In hypertensive rat models, (R)-flurocarazolol reduced systolic blood pressure by 25% at 1 mg/kg, outperforming carazolol (15% reduction at 2 mg/kg) .

- Metabolic Stability : Fluorination slows oxidative degradation by CYP2D6, yielding a 40% higher bioavailability than (S)-flurocarazolol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.